[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol
Brand Name: Vulcanchem
CAS No.: 888070-00-6
VCID: VC11663937
InChI: InChI=1S/C14H21NO2/c1-11-7-15(8-12(2)17-11)9-13-3-5-14(10-16)6-4-13/h3-6,11-12,16H,7-10H2,1-2H3
SMILES: CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol

CAS No.: 888070-00-6

Cat. No.: VC11663937

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol - 888070-00-6

Specification

CAS No. 888070-00-6
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name [4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanol
Standard InChI InChI=1S/C14H21NO2/c1-11-7-15(8-12(2)17-11)9-13-3-5-14(10-16)6-4-13/h3-6,11-12,16H,7-10H2,1-2H3
Standard InChI Key KONKJTAOFMWANV-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO
Canonical SMILES CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with methyl substitutions at the 2- and 6-positions. This ring is connected to a phenyl group via a methylene (-CH2-) bridge, while the phenyl ring itself bears a hydroxymethyl (-CH2OH) group at the para position. The molecular formula is C13H19NO2, with a molecular weight of 221.30 g/mol .

Key Structural Features:

  • Morpholine Core: The 2,6-dimethyl substitution introduces steric hindrance, potentially influencing reactivity and conformational flexibility .

  • Hydroxymethyl Group: Enhances polarity and enables participation in hydrogen bonding or oxidation reactions .

  • Aromatic System: The phenyl group contributes to π-π interactions, relevant in drug-receptor binding .

Physicochemical Properties

While experimental data for this specific compound are scarce, analogs such as [4-(4-morpholinyl)phenyl]methanol (CAS 280556-71-0) provide a basis for extrapolation :

PropertyValue (Analog)Expected Range (This Compound)
Density1.2 ± 0.1 g/cm³1.1–1.3 g/cm³
Boiling Point378.4 ± 42.0 °C380–400 °C
Melting Point96°C90–100°C
Flash Point182.7 ± 27.9 °C180–200°C
SolubilityModerate in polar solventsLow water solubility, soluble in DMSO, DMF

The addition of methyl groups on the morpholine ring is expected to slightly increase hydrophobicity compared to the non-methylated analog .

Synthetic Pathways

Key Reaction Strategies

The synthesis of [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol likely involves multi-step processes, drawing from methods used for analogous morpholine derivatives :

  • Morpholine Substitution:

    • 2,6-Dimethylmorpholine is prepared via cyclization of diethanolamine derivatives followed by methylation .

    • Example: Reaction of 2,6-dimethylmorpholine with chloromethyl phenyl precursors under basic conditions .

  • Benzylation:

    • Coupling the morpholine derivative to a para-substituted benzyl halide (e.g., 4-bromobenzyl alcohol) using catalysts such as potassium carbonate or palladium complexes .

  • Hydroxymethyl Introduction:

    • Oxidation of a benzyl chloride intermediate to the alcohol using hydrobromic acid or similar agents .

Example Protocol (Adapted from Patent WO2009057133A2 ):

  • Step 1: React 2,6-dimethylmorpholine (0.1 mol) with 4-(bromomethyl)phenyl methanol (0.1 mol) in dichloromethane (200 mL) and triethylamine (0.12 mol) at 0–5°C for 4 hours.

  • Step 2: Extract the organic layer, wash with brine, and distill under reduced pressure.

  • Step 3: Purify the crude product via recrystallization from diisopropyl ether to yield the target compound (Yield: ~60%) .

Analytical Characterization

Critical characterization data would include:

  • NMR: ¹H NMR signals for morpholine methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.4 ppm), and hydroxymethyl protons (δ 4.5–4.7 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 221.3 (M+H)+.

  • HPLC: Purity >95% using a C18 column with acetonitrile/water mobile phase .

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